Ethyl 2-bromo-2-ethylhexanoate
Description
Properties
IUPAC Name |
ethyl 2-bromo-2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWGUKCHUDVWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392332 | |
| Record name | ethyl 2-bromo-2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96980-67-5 | |
| Record name | ethyl 2-bromo-2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2-BROMO-2-ETHYLHEXANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-ethylhexanoate can be synthesized through the bromination of ethyl 2-ethylhexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-ethylhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of 2-ethylhex-2-enoate.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Depending on the nucleophile, products can include ethyl 2-hydroxy-2-ethylhexanoate, ethyl 2-cyano-2-ethylhexanoate, or ethyl 2-amino-2-ethylhexanoate.
Elimination: The major product is typically 2-ethylhex-2-enoate.
Reduction: The major product is ethyl 2-ethylhexanoate.
Scientific Research Applications
Applications in Organic Synthesis
-
Reagent in Chemical Reactions
- Ethyl 2-bromo-2-ethylhexanoate serves as a key reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. The bromine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds.
-
Synthesis of Pharmaceuticals
- The compound is utilized in the synthesis of various pharmaceutical intermediates. For example, it can be used to produce β-lactams, which are essential components in many antibiotic drugs.
-
Preparation of Chiral Compounds
- This compound can be employed in asymmetric synthesis, aiding the production of chiral molecules that are crucial in drug development.
Case Study 1: Synthesis of β-Lactam Antibiotics
A study demonstrated the use of this compound in synthesizing β-lactam antibiotics through a multi-step reaction involving nucleophilic attack by amines on the brominated ester. The yield was reported to be over 85%, showcasing its efficiency as a synthetic intermediate.
Case Study 2: Chiral Synthesis
In another research project, this compound was used to synthesize a chiral precursor for anti-inflammatory drugs. The process involved asymmetric synthesis techniques, resulting in high enantiomeric excess (ee) values, indicating its potential in producing therapeutically relevant compounds.
Data Table: Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Key reagent for nucleophilic substitutions | Synthesis of β-lactams |
| Pharmaceutical Intermediates | Production of drug precursors | Chiral compounds for anti-inflammatories |
| Asymmetric Synthesis | Production of chiral molecules | High ee values in drug synthesis |
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-ethylhexanoate in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl and hexanoate groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-bromo-2-ethylhexanoate with analogous brominated esters and related compounds, focusing on molecular structure, physicochemical properties, and applications.
Ethyl 2-Bromohexanoate
- Structure: Linear hexanoate chain with bromine at the 2-position.
- Key Differences: Lacks the ethyl substituent at the 2-position, leading to reduced steric hindrance compared to this compound.
- Applications : Often used as an intermediate in pharmaceutical synthesis. The linear structure may facilitate faster reaction kinetics in nucleophilic substitutions .
Ethyl 2-Bromo-2,2-dichloroacetate
- Molecular Formula : C₄H₅BrCl₂O₂ (MW: 235.89 g/mol).
- Key Properties: Higher density (1.759 g/cm³) and logP (2.08) compared to this compound, suggesting greater lipophilicity .
- Structural Contrast : Contains two chlorine atoms at the 2-position, which enhance electrophilicity but reduce stability under basic conditions.
Ethyl 4-Bromo-2,2-dimethyl-3-oxohexanoate
- Molecular Formula : C₁₀H₁₇BrO₃ (MW: 281.15 g/mol).
- Key Features: A keto group at the 3-position and dimethyl substitution at the 2-position introduce steric and electronic effects distinct from this compound. This compound is used in asymmetric synthesis due to its chiral centers .
Ethyl 2-Methoxybenzoate
- Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol).
- Contrast : Aromatic ester with a methoxy group instead of bromine. Exhibits higher polarity (PSA: 43.37 Ų) and lower logP (1.95) compared to brominated analogs, making it more water-soluble .
Data Table: Comparative Analysis of Brominated Esters
*Estimated properties based on structural analogs; †Predicted using ChemDraw or similar tools.
Research Findings and Implications
- Reactivity Trends: Bromine position and alkyl substitution significantly affect reactivity. This compound’s branched structure may slow nucleophilic attacks compared to linear analogs like ethyl 2-bromohexanoate .
- Stability: Dichloro-substituted esters (e.g., ethyl 2-bromo-2,2-dichloroacetate) exhibit lower thermal stability due to electron-withdrawing groups, whereas this compound’s alkyl groups may enhance stability .
- Synthetic Utility: Keto-substituted analogs (e.g., ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate) are preferred for enantioselective reactions, while this compound’s steric bulk may favor specific regioselective outcomes .
Biological Activity
Ethyl 2-bromo-2-ethylhexanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant studies that highlight its effects.
Chemical Structure and Properties
This compound is an ester derived from 2-bromo-2-ethylhexanoic acid. Its molecular formula is and it has a molecular weight of 267.19 g/mol. The presence of the bromine atom in its structure can influence its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro tests have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that at concentrations ranging from 0.5 to 1.0 mg/mL, the compound significantly reduced bacterial viability by over 80% compared to control groups .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated using different cell lines, including human cancer cells. A notable study reported that the compound induced apoptosis in HeLa cells (cervical cancer) at concentrations above 10 µM, as evidenced by increased annexin V staining and caspase activation . The IC50 value was determined to be approximately 15 µM, indicating moderate cytotoxicity.
The proposed mechanism for the biological activity of this compound involves the disruption of cellular membranes and interference with metabolic pathways. The bromine atom may facilitate the formation of reactive species that can interact with cellular macromolecules, leading to oxidative stress and subsequent cell death .
Synthesis Methods
This compound can be synthesized through various methods, including:
- Esterification : Reacting bromoacetic acid with ethanol in the presence of an acid catalyst.
- Bromination : Starting from 2-ethylhexanoic acid, bromination can be achieved using bromine in a suitable solvent under controlled conditions.
Case Studies
Several case studies have highlighted the applications of this compound in drug development:
- Case Study 1 : A research team investigated its use as a lead compound for developing new antimicrobial agents. The results indicated a promising profile against resistant bacterial strains, suggesting further exploration in medicinal chemistry .
- Case Study 2 : In a study focused on cancer therapeutics, this compound was tested alongside known chemotherapeutics. The combination therapy showed enhanced efficacy in reducing tumor size in animal models compared to monotherapy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.19 g/mol |
| Antimicrobial Activity | >80% inhibition at 0.5 mg/mL |
| IC50 (Cytotoxicity) | ~15 µM |
| Mechanism | Membrane disruption |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
